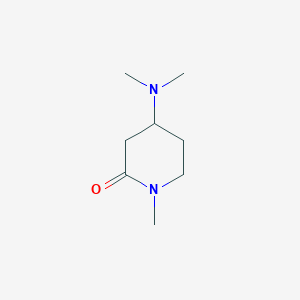![molecular formula C15H21N5O5 B15161914 Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)- CAS No. 849024-93-7](/img/structure/B15161914.png)
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N'-(3,5-dinitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)-: is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a urea moiety linked to a cyclohexyl ring substituted with a dimethylamino group and a dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- typically involves the reaction of a cyclohexylamine derivative with a dinitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Preparation of Cyclohexylamine Derivative: The starting material, (1R,2R)-2-(dimethylamino)cyclohexylamine, is synthesized through a series of reactions involving the reduction of corresponding ketones or nitriles.
Reaction with Dinitrophenyl Isocyanate: The cyclohexylamine derivative is then reacted with 3,5-dinitrophenyl isocyanate in an appropriate solvent, such as dichloromethane, under an inert atmosphere to form the urea compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitro groups on the dinitrophenyl ring, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic ring positions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel materials and catalysts. Its unique structure allows for the creation of complex molecular architectures.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.
Medicine: The compound’s derivatives are explored for their pharmacological properties
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity makes it valuable in the production of polymers and coatings.
Mechanism of Action
The mechanism by which Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to form hydrogen bonds and other non-covalent interactions, stabilizing transition states or binding to active sites. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.
Comparison with Similar Compounds
- N,N’-Bis(3,5-dinitrophenyl)urea
- N-(3,5-Dinitrophenyl)-N’-(2-dimethylaminoethyl)urea
- N-(3,5-Dinitrophenyl)-N’-(cyclohexyl)urea
Comparison: Compared to similar compounds, Urea, N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N’-(3,5-dinitrophenyl)- is unique due to the presence of the cyclohexyl ring with a dimethylamino group This structural feature imparts distinct steric and electronic properties, influencing its reactivity and interactions with other molecules
Properties
CAS No. |
849024-93-7 |
|---|---|
Molecular Formula |
C15H21N5O5 |
Molecular Weight |
351.36 g/mol |
IUPAC Name |
1-[(1R,2R)-2-(dimethylamino)cyclohexyl]-3-(3,5-dinitrophenyl)urea |
InChI |
InChI=1S/C15H21N5O5/c1-18(2)14-6-4-3-5-13(14)17-15(21)16-10-7-11(19(22)23)9-12(8-10)20(24)25/h7-9,13-14H,3-6H2,1-2H3,(H2,16,17,21)/t13-,14-/m1/s1 |
InChI Key |
RRCLZBAVLYRXCC-ZIAGYGMSSA-N |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1NC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1CCCCC1NC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



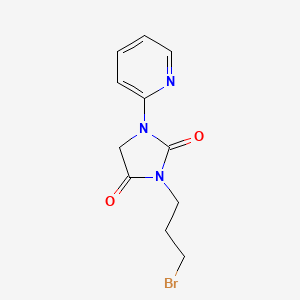
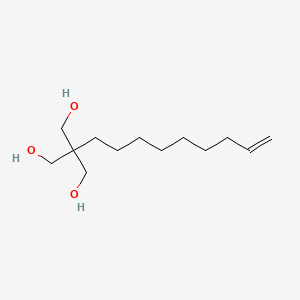
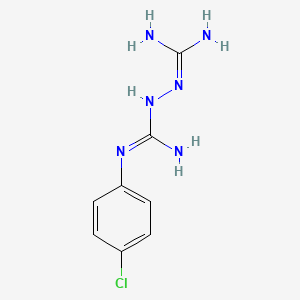
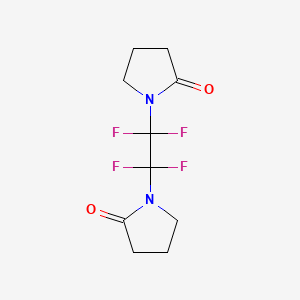
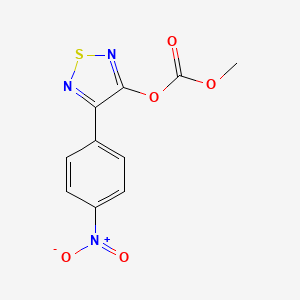
![3,4,5-Trifluoro-4'-[2-(4-propylcyclohexyl)ethyl]-1,1'-biphenyl](/img/structure/B15161869.png)

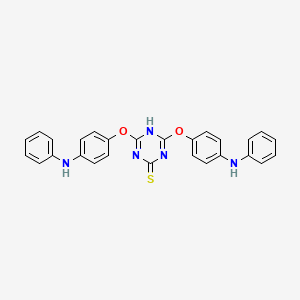
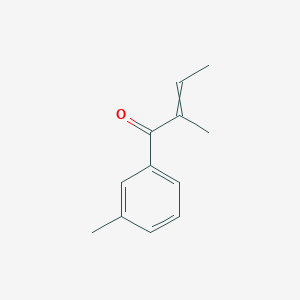
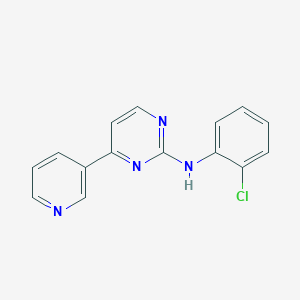
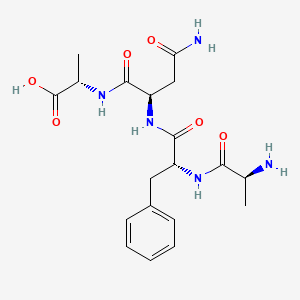
![N~1~,N~2~-Bis(2-{ethyl[(2-methoxyphenyl)methyl]amino}ethyl)ethanediamide](/img/structure/B15161910.png)
